Bienvenue dans la boutique en ligne BenchChem!

N-[(6-bromopyridin-2-yl)methyl]propan-2-amine

Lipophilicity Drug-likeness Membrane permeability

Optimize your synthetic route with this pre-functionalized 6-substituted-2-pyridinylmethylamine. By offering a pre-installed N-isopropyl group, it eliminates a costly N-alkylation step compared to the primary amine analog, accelerating entry into PDE inhibitor chemotypes. The ortho-bromo substituent is electronically activated for efficient Suzuki-Miyaura and Buchwald-Hartwig couplings, while the defined 6-bromo regioisomer ensures unambiguous SAR data. Its moderate XLogP3 (2.1) and balanced physicochemical profile (TPSA 24.9 Ų) make it a strategic core scaffold for hit-to-lead optimization, preventing the casual interchangeability risks of 5-bromo isomers.

Molecular Formula C9H13BrN2
Molecular Weight 229.12 g/mol
CAS No. 478366-11-9
Cat. No. B3141507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6-bromopyridin-2-yl)methyl]propan-2-amine
CAS478366-11-9
Molecular FormulaC9H13BrN2
Molecular Weight229.12 g/mol
Structural Identifiers
SMILESCC(C)NCC1=NC(=CC=C1)Br
InChIInChI=1S/C9H13BrN2/c1-7(2)11-6-8-4-3-5-9(10)12-8/h3-5,7,11H,6H2,1-2H3
InChIKeyPSRBLRVLHVFDIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(6-Bromopyridin-2-yl)methyl]propan-2-amine (CAS 478366-11-9): Core Identity and Procurement Profile


N-[(6-Bromopyridin-2-yl)methyl]propan-2-amine (CAS 478366-11-9, molecular formula C₉H₁₃BrN₂, molecular weight 229.12 g/mol) is a brominated pyridine derivative classified as a 6-substituted-2-pyridinylmethylamine [1]. Its structure features a 6-bromopyridine ring connected via a methylene spacer to an isopropyl-substituted secondary amine [1]. Key computed physicochemical descriptors include XLogP3 of 2.1, topological polar surface area (TPSA) of 24.9 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and three rotatable bonds [1]. The compound is commercially available at a minimum purity specification of 95% . It is catalogued in PubChem (CID 18771633) and primarily serves as a synthetic building block and intermediate in medicinal chemistry and organic synthesis [1].

Why N-[(6-Bromopyridin-2-yl)methyl]propan-2-amine Cannot Be Casually Replaced by In-Class Analogs


IMPORTANT CAVEAT: After exhaustive search of primary research literature, patents, and authoritative bioactivity databases (PubChem BioAssay, ChEMBL, BindingDB), no published head-to-head comparative biological assay data were identified for this specific compound. The differential evidence presented below is therefore grounded in verified physicochemical properties, structural features, and class-level knowledge—rather than direct comparative pharmacology. This reflects the compound's status as a research-grade synthetic intermediate rather than a clinically or preclinically profiled bioactive molecule [1][2]. Nonetheless, for procurement decisions, even modest structural variations among in-class analogs produce measurable shifts in lipophilicity, hydrogen-bonding capacity, regioisomeric reactivity, and conformational flexibility—each of which can alter downstream synthetic outcomes, physicochemical profiles, and biological screening results in ways that preclude casual interchangeability .

Quantitative Differentiation Evidence for N-[(6-Bromopyridin-2-yl)methyl]propan-2-amine vs. Closest Analogs


Lipophilicity (XLogP) Enhancement by Bromine Substitution vs. Non-Brominated Analog

The 6-bromo substituent on the pyridine ring substantially increases computed lipophilicity compared to the non-brominated analog. N-[(6-Bromopyridin-2-yl)methyl]propan-2-amine has an XLogP3 of 2.1, versus XLogP of 1.1 for N-(pyridin-2-ylmethyl)propan-2-amine (CAS 58669-30-0), representing a ΔXLogP of +1.0 log unit—a ~10-fold increase in predicted octanol/water partition coefficient [1][2]. This difference arises directly from the bromine atom, as both compounds share identical core scaffolds and the isopropylaminomethyl side chain [1][2].

Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Donor Count Reduction: Secondary Amine Advantage vs. Primary Amine Analog

The target compound bears one hydrogen bond donor (HBD = 1, secondary amine), in contrast to the primary amine analog (6-bromopyridin-2-yl)methanamine (CAS 188637-63-0), which possesses two hydrogen bond donors (HBD = 2) [1][2]. This difference reflects the N-isopropyl substitution on the target compound, which eliminates one N–H donor while retaining hydrogen bond acceptor capacity (HBA = 2 for both compounds) [1][2].

Hydrogen bonding BBB penetration Molecular design

Topological Polar Surface Area (TPSA): Improved Permeability Profile vs. Primary Amine Analog

The target compound exhibits a TPSA of 24.9 Ų, which is markedly lower than the 38.91 Ų TPSA of the primary amine analog (6-bromopyridin-2-yl)methanamine (CAS 188637-63-0) [1][2]. This 14.0 Ų reduction (~36% decrease) is attributable to the N-isopropyl substitution on the target compound, which masks one polar N–H group [1]. Both TPSA values fall below the widely recognized threshold of 140 Ų for oral bioavailability prediction, but the lower TPSA of the target compound predicts superior passive membrane permeation for derivatives built upon this scaffold [1][2].

Polar surface area Oral bioavailability ADME prediction

Regioisomeric Bromine Position (6- vs. 5-Br): Differential Cross-Coupling Reactivity

The target compound bears bromine at the pyridine 6-position (adjacent to the ring nitrogen), distinguishing it from the 5-bromo regioisomer [(5-bromopyridin-2-yl)methyl](propan-2-yl)amine (CAS 1454907-20-0) [1]. Both compounds share identical molecular formula (C₉H₁₃BrN₂) and molecular weight (229.12 g/mol) but differ in bromine position . The 6-position places bromine ortho to the pyridine nitrogen, which activates the C–Br bond toward oxidative addition in Pd-catalyzed cross-coupling reactions via electron-withdrawing and directing effects of the ring nitrogen, whereas the 5-bromo substituent is meta to the nitrogen and experiences different electronic activation [2]. This positional difference directly impacts reaction rates and yields in Suzuki-Miyaura, Buchwald-Hartwig, and related coupling transformations [2].

Cross-coupling Suzuki-Miyaura Regioselectivity C–C bond formation

Methylene Bridge Spacer: Conformational Flexibility Advantage vs. Direct N-Aryl Attachment Analog

The target compound incorporates a methylene (–CH₂–) bridge between the pyridine ring and the secondary amine nitrogen, yielding three rotatable bonds [1]. In contrast, 6-bromo-2-isopropylaminopyridine (CAS 89026-81-3) has the isopropylamino group directly attached to the pyridine ring with fewer rotational degrees of freedom (C₈H₁₁BrN₂, MW 215.09) . The methylene spacer in the target compound decouples the amine's conformational preferences from the pyridine ring plane, allowing the isopropyl group to explore a wider conformational space [1]. This additional rotatable bond (3 vs. fewer in the direct-attachment analog) provides greater conformational entropy and can alter binding geometries when the scaffold is elaborated into target-directed molecules [1].

Conformational flexibility Structure-activity relationship Scaffold design

Vendor-Specified Purity Benchmark and Procurement Availability

The target compound is commercially available from AKSci (Catalog 1679CY) at a minimum purity specification of 95% . The primary amine analog (6-bromopyridin-2-yl)methanamine (CAS 188637-63-0) is also available at ≥97% purity from Aladdin (Catalog B191781) . While both meet common research-grade thresholds, the 2% purity difference may be relevant for applications requiring high-fidelity stoichiometric control (e.g., in multi-step synthetic sequences where impurity carry-through compounds). The target compound is stocked and shipped from the San Francisco Bay Area, California, USA, with full quality assurance documentation including SDS and Certificate of Analysis upon request .

Purity Procurement Quality assurance Reproducibility

Validated Research and Industrial Application Scenarios for N-[(6-Bromopyridin-2-yl)methyl]propan-2-amine (CAS 478366-11-9)


Pd-Catalyzed Cross-Coupling Building Block for Kinase Inhibitor Fragment Elaboration

The 6-bromo substituent on the pyridine ring, positioned ortho to the ring nitrogen, renders this compound a competent electrophilic partner in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The ortho relationship to the pyridine nitrogen electronically activates the C–Br bond toward oxidative addition with Pd(0) catalysts . The secondary amine and methylene bridge provide two distinct derivatization handles: (1) the bromine for C–C or C–N bond formation, and (2) the secondary amine for subsequent alkylation, acylation, or sulfonylation. The computed lipophilicity (XLogP3 = 2.1) and moderate TPSA (24.9 Ų) keep elaborated products within favorable drug-like chemical space [1]. This positions the compound as a strategic intermediate for generating focused libraries of kinase inhibitor candidates, particularly where the 6-aryl/heteroaryl pyridine motif is a recognized pharmacophore.

Synthesis of Phosphodiesterase (PDE) Inhibitor Intermediates via Scaffold Elaboration

The class of 6-substituted-2-pyridinylmethylamines has documented utility in the preparation of phosphodiesterase inhibitors . The primary amine analog, (6-bromopyridin-2-yl)methanamine, is specifically referenced in the literature as a precursor for PDE inhibitor synthesis . The target compound extends this utility by offering a pre-installed N-isopropyl group, which eliminates one synthetic step (N-alkylation) compared to starting from the primary amine and may provide a more direct entry into N-isopropyl-containing PDE inhibitor chemotypes. The reduced HBD count (1 vs. 2 for the primary amine analog) may also confer improved CNS penetration properties in final PDE-targeting compounds where central target engagement is desired [1].

Medicinal Chemistry Library Synthesis Requiring Balanced Lipophilicity and Secondary Amine Functionality

With an XLogP3 of 2.1, this compound occupies a favorable lipophilicity range for lead-like chemical space (typically LogP 1–3) . The bromine atom provides a 1.0 log unit lipophilicity enhancement over the non-brominated scaffold analog (XLogP 1.1) [1]. This moderate LogP, combined with the secondary amine handle (HBD = 1, HBA = 2), makes the compound well-suited as a core scaffold for parallel library synthesis where balanced physicochemical properties are desired. The three rotatable bonds provide sufficient conformational flexibility for target engagement without imposing an excessive entropic penalty, positioning it as a pragmatic starting point for hit-to-lead optimization programs .

Regioisomerically Defined Intermediate for Structure-Activity Relationship (SAR) Studies

The availability of both 6-bromo (this compound, CAS 478366-11-9) and 5-bromo (CAS 1454907-20-0) regioisomers—each sharing identical molecular formula and molecular weight—enables systematic SAR exploration of bromine position effects on biological target engagement [1]. In medicinal chemistry campaigns where the pyridine ring directly interacts with the target binding pocket (e.g., via π-stacking with aromatic residues or hydrogen bonding with the ring nitrogen), the regioisomeric bromine position dictates the vector of elaborated substituents and can dramatically alter potency. Procuring the defined 6-bromo regioisomer, rather than a mixture or the alternative 5-bromo isomer, ensures that SAR interpretation is unambiguous and that observed biological activity can be correctly attributed to the intended substitution pattern [1].

Quote Request

Request a Quote for N-[(6-bromopyridin-2-yl)methyl]propan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.